Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Overview
Description
It is a medium-chain fatty acid ester with the molecular formula C26H52O2 and a molecular weight of 396.69 . This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and research, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is synthesized through the esterification reaction between myristyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of myristyllaurate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity myristyllaurate .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of myristyllaurate can yield myristyl alcohol and lauric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristyl alcohol and lauric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Myristyl alcohol and lauric acid.
Scientific Research Applications
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of myristyllaurate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release myristyl alcohol and lauric acid, which can then participate in various biochemical pathways . Lauric acid, in particular, has been shown to exhibit antimicrobial activity by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Myristyl myristate: An ester of myristyl alcohol and myristic acid, used in cosmetics for its emollient properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin conditioning agent.
Uniqueness of Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
This compound is unique due to its specific combination of myristyl alcohol and lauric acid, which imparts distinct properties such as its medium-chain length and balanced hydrophilic-lipophilic nature. This makes it particularly effective as a surfactant and emollient in various formulations .
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22) |
InChI Key |
SLLMDHBKALJDBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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